methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
CAS No.: 138404-43-0
VCID: VC2736648
Molecular Formula: C11H13BrN2O3S
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide - 138404-43-0](/images/structure/VC2736648.png)
Description |
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a complex organic compound belonging to the class of benzothiazoles. It features a benzothiazole ring, which is a heterocyclic structure containing sulfur and nitrogen, making it significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of a methoxy group and an imino group, contributing to its unique chemical properties. Synthesis MethodsThe synthesis of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps:
Chemical ReactionsMethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions:
|
---|---|
CAS No. | 138404-43-0 |
Product Name | methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide |
Molecular Formula | C11H13BrN2O3S |
Molecular Weight | 333.2 g/mol |
IUPAC Name | methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide |
Standard InChI | InChI=1S/C11H12N2O3S.BrH/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2;/h3-5,12H,6H2,1-2H3;1H |
Standard InChIKey | LXCALPDETRWXER-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br |
Canonical SMILES | COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br |
PubChem Compound | 91623668 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume